molecular formula C13H20N2O B3068147 (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide CAS No. 268556-62-3

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

Cat. No.: B3068147
CAS No.: 268556-62-3
M. Wt: 220.31 g/mol
InChI Key: VCKOJWNPRZBZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Flavor Compound Formation in Foods

Research on branched aldehydes, closely related to the structure of (2R)-2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide, highlights their significance as flavor compounds in food products. The production and degradation pathways of these compounds from amino acids are crucial for controlling their levels in food, impacting taste and aroma. This research provides insights into the metabolic conversions and the role of microbial and food composition in aldehyde formation, essential for food science and technology (Smit, Engels, & Smit, 2009).

Toxicology and Safety Assessment

The toxicological aspects of chemicals related to this compound, such as phthalates, have been extensively reviewed. These studies focus on human exposure, sources in food and packaging, and health effects, which are pivotal for assessing the safety of chemical compounds used in consumer products. The advancements in analytical methods for detecting these compounds underscore the importance of continuous monitoring and regulation to ensure consumer safety (Haji Harunarashid, Lim, & Harunsani, 2017).

Bioactivity of Phenolic Compounds

Studies on 2,4-di-tert-butylphenol analogs, which share structural features with this compound, have revealed their widespread occurrence in nature and diverse bioactivities. These compounds, found in bacteria, fungi, plants, and animals, exhibit significant toxicity against various organisms. Understanding the natural sources, bioactivities, and potential autotoxicity of these phenolic compounds is crucial for biotechnology, pharmacology, and environmental science applications (Zhao, Wang, Lucardi, Su, & Li, 2020).

Acrylamide in Processed Foods

Acrylamide research, pertinent to compounds like this compound due to its potential formation in food processing, highlights the importance of understanding its generation and toxicity. Acrylamide, formed in foods under high heat, poses health risks, necessitating the development of sensitive detection methods and strategies to reduce its levels in food products. This research is integral for food safety and public health (Pundir, Yadav, & Chhillar, 2019).

Properties

IUPAC Name

2-amino-N-benzyl-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKOJWNPRZBZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
Reactant of Route 2
Reactant of Route 2
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
Reactant of Route 3
Reactant of Route 3
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
Reactant of Route 4
Reactant of Route 4
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
Reactant of Route 5
Reactant of Route 5
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
Reactant of Route 6
Reactant of Route 6
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.